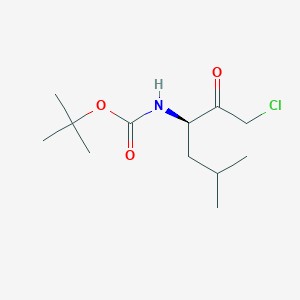

(R)-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(R)-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate” is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a chloro substituent at position 1, a methyl group at position 5, and a ketone moiety at position 2 of its hexan-3-yl backbone. The (R)-configuration at the stereogenic center distinguishes it from its enantiomeric counterpart. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals, where stereochemistry and functional group reactivity are critical for biological activity or downstream transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between a suitable starting material and a chlorinating agent.

Introduction of the Carbamate Group: The intermediate is then reacted with a carbamoylating agent to introduce the carbamate group.

Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analog in the provided evidence is tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate (CAS: 2124261-94-3) . Below is a detailed comparison:

Key Differences and Implications

Reactivity :

- The chloro substituent in the target compound enhances its electrophilicity, making it a candidate for cross-coupling or substitution reactions. In contrast, the methylene group in the benzoazepine analog may participate in cyclization or addition reactions .

Stereochemical Impact :

- The (R)- vs. (S)-configuration could lead to divergent biological activities or crystallization behaviors. For instance, enantiomers often exhibit different binding affinities in chiral environments (e.g., enzyme active sites).

Research Findings and Methodological Considerations

While direct studies on the target compound are absent in the provided evidence, structural determination techniques such as X-ray crystallography (commonly refined via SHELXL ) or NMR spectroscopy would be critical for confirming its configuration and purity. The benzoazepine analog’s characterization likely involved similar methodologies, given its complex stereochemistry .

Biological Activity

(R)-tert-Butyl(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate is a chiral compound featuring a tert-butyl group and a carbamate moiety. Its molecular formula is C_{12}H_{22}ClN_{1}O_{2}, with a molecular weight of approximately 263.76 g/mol. The compound's structure includes a chiral center, which is crucial for its biological activity and potential applications in pharmaceuticals. This article reviews the biological activity of this compound, focusing on its role in organic synthesis, pharmacological implications, and relevant case studies.

The unique structure of this compound enables it to act as a protecting group for amines in organic synthesis. The stability provided by the tert-butyl carbamate structure allows for selective reactions without interfering with the amine functionality, making it valuable in multi-step synthetic pathways.

Table 1: Structural Features Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl carbamate | Simple carbamate structure | Lacks chlorine substitution |

| tert-butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate | Similar backbone with different stereochemistry | Different biological activity due to stereochemistry |

| tert-butoxycarbonyl (Boc) derivatives | Commonly used protecting groups | More versatile but less stable than tert-butyl carbamates |

Biological Activity

While direct biological assays specific to this compound may be limited, its structural analogs have been investigated for their therapeutic effects. The presence of the chlorine atom and the chiral center suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

The compound's mechanism of action can be inferred from similar compounds that utilize carbamate groups. For instance, in prodrugs like bambuterol, the carbamate moieties are cleaved by butyrylcholinesterase, releasing active therapeutic agents while also inhibiting cholinesterases. This dual action enhances the therapeutic profile of such compounds by prolonging their effects in biological systems .

Case Studies and Research Findings

- Synthesis and Evaluation : Research has shown that compounds similar to this compound exhibit significant anti-inflammatory activity. For example, studies involving tert-butyl 2-(substituted benzamido)phenylcarbamate demonstrated promising results in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

- Prodrug Applications : In the context of drug development, compounds that feature similar carbamate structures have been successfully utilized as prodrugs. These compounds are metabolized into active forms within specific tissues, enhancing their bioavailability and therapeutic efficacy .

- Pharmacological Implications : The potential for this compound to interact with various biological targets suggests its utility in designing new pharmaceuticals, particularly in targeting diseases where selective inhibition is crucial.

Properties

Molecular Formula |

C12H22ClNO3 |

|---|---|

Molecular Weight |

263.76 g/mol |

IUPAC Name |

tert-butyl N-[(3R)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m1/s1 |

InChI Key |

ZNJWTNDBZSOFFP-SECBINFHSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)CCl)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.